Alclofenac-d5 is a deuterated derivative of Alclofenac, a non-steroidal anti-inflammatory drug (NSAID) primarily used for its analgesic and anti-inflammatory properties. The incorporation of deuterium atoms enhances the compound's stability and can affect its pharmacokinetic profile. Alclofenac-d5 is utilized in scientific research, particularly in studies involving drug metabolism and pharmacodynamics.
Alclofenac-d5 can be synthesized from Alclofenac, which is derived from the parent compound Diclofenac. The synthesis typically involves deuteration processes that replace specific hydrogen atoms with deuterium, enhancing the compound's isotopic stability.
Alclofenac-d5 is classified as a small molecule drug within the category of NSAIDs. Its primary therapeutic applications include the treatment of pain and inflammation associated with various conditions, including arthritis.
The synthesis of Alclofenac-d5 involves several key steps, primarily focusing on the introduction of deuterium into the Alclofenac molecule. The general synthetic route includes:
The synthesis can be scaled up for industrial production, utilizing automated reactors for precise control over reaction conditions and employing large-scale purification methods like chromatography.
Alclofenac-d5 retains a similar molecular structure to that of Alclofenac but includes deuterium at specific positions. Its chemical formula is represented as CHDClNO.
Alclofenac-d5 can undergo various chemical reactions, including:
Alclofenac-d5 primarily acts as an inhibitor of Prostaglandin G/H synthase 2, which plays a crucial role in the inflammatory response by synthesizing prostaglandins.
Alclofenac-d5 is primarily utilized in scientific research settings, particularly in studies focused on:
This compound serves as an essential tool for researchers aiming to elucidate the biochemical pathways involved in inflammation and pain management therapies.
Alclofenac-d5 is a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) alclofenac, where five hydrogen atoms (³H) are replaced by deuterium (²H or D). Its molecular formula is C₁₃H₅D₅ClNO₃, with a molecular weight of 269.70 g/mol (compared to 264.68 g/mol for non-deuterated alclofenac). The deuterium atoms are strategically incorporated at metabolically stable sites—typically on aromatic rings or methyl groups—to minimize isotopic exchange in vivo. This substitution pattern preserves the core pharmacophore while altering physicochemical properties like bond vibrational frequencies and metabolic stability [1] [5].
Table 1: Molecular Properties of Alclofenac vs. Alclofenac-d5
Property | Alclofenac | Alclofenac-d5 |
---|---|---|
Molecular Formula | C₁₃H₁₀ClNO₃ | C₁₃H₅D₅ClNO₃ |
Molecular Weight (g/mol) | 264.68 | 269.70 |
Deuterium Positions | N/A | Aromatic ring (D₅) |
Key Functional Groups | Carboxylic acid, Chloroallyl | Identical to Alclofenac |
Deuteration minimally alters electronic structure but significantly impacts vibrational and rotational energies. Key differences include:
¹H-NMR and ¹³C-NMR are critical for verifying deuterium incorporation:
Two primary routes synthesize Alclofenac-d5:1. De Novo Synthesis:- Step 1: Catalytic deuteration of 2,6-dichloroaniline-d₄ via Pd/C-catalyzed H/D exchange in D₂O at 80°C (≥98% D-incorporation) [5].- Step 2: Condensation with deuterated chloroallyl acetate (from allyl chloride-d₁ + acetic anhydride-D₆) under Mitsunobu conditions.2. Late-Stage Isotopic Exchange:- Direct C–H activation of alclofenac using Ir(CO)₃Cl/D₂O at 150°C, selectively deuterating aromatic ortho-positions (85–90% yield) [5].
Table 2: Comparison of Deuteration Methods
Method | Yield | D-Incorporation | Advantages | Limitations |
---|---|---|---|---|
De Novo Synthesis | 70–75% | ≥98% | High regioselectivity | Multi-step, high cost |
Late-Stage Exchange | 85–90% | 90–95% | Fewer steps | Requires precious metal catalysts |
Recrystallization:
Chromatography:
Key bottlenecks include:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: